molecular formula C10H13NO B15202560 4-Isopropyl-5-methylpicolinaldehyde

4-Isopropyl-5-methylpicolinaldehyde

Cat. No.: B15202560
M. Wt: 163.22 g/mol
InChI Key: XPEVBPPLPRCLKF-UHFFFAOYSA-N
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Description

4-Isopropyl-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes It is characterized by the presence of an isopropyl group and a methyl group attached to the pyridine ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-methylpicolinaldehyde typically involves the formylation of 4-isopropyl-5-methylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: 4-Isopropyl-5-methylpicolinic acid.

    Reduction: 4-Isopropyl-5-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Isopropyl-5-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-methylpicolinaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    5-Methylpicolinaldehyde: Lacks the isopropyl group, resulting in different chemical and biological properties.

    4-Isopropylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Isopropyl-5-methylbenzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different reactivity and applications.

Uniqueness: 4-Isopropyl-5-methylpicolinaldehyde is unique due to the presence of both an isopropyl group and a methyl group on the pyridine ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-methyl-4-propan-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-7(2)10-4-9(6-12)11-5-8(10)3/h4-7H,1-3H3

InChI Key

XPEVBPPLPRCLKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)C=O)C(C)C

Origin of Product

United States

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